molecular formula C22H28Br2O4 B12609894 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene CAS No. 918778-56-0

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene

Cat. No.: B12609894
CAS No.: 918778-56-0
M. Wt: 516.3 g/mol
InChI Key: TXAYVBQISJTOBP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . The bromination of benzene derivatives is a common method used in the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar electrophilic aromatic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene is unique due to its combination of bromine, methoxy, and phenoxy groups, along with the long octyl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

918778-56-0

Molecular Formula

C22H28Br2O4

Molecular Weight

516.3 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-[8-(4-methoxyphenoxy)octoxy]benzene

InChI

InChI=1S/C22H28Br2O4/c1-25-17-9-11-18(12-10-17)27-13-7-5-3-4-6-8-14-28-22-16-19(23)21(26-2)15-20(22)24/h9-12,15-16H,3-8,13-14H2,1-2H3

InChI Key

TXAYVBQISJTOBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCCOC2=C(C=C(C(=C2)Br)OC)Br

Origin of Product

United States

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